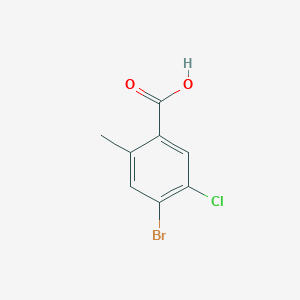![molecular formula C8H10ClN3 B1374665 (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride CAS No. 935466-77-6](/img/structure/B1374665.png)
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride
Übersicht
Beschreibung
“(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It has a molecular weight of 183.64 g/mol . The compound is also known by several synonyms, including {1H-Pyrrolo [2,3-b]pyridin-4-yl}methanamine hydrochloride and {1H-Pyrrolo [2,3-b]pyridin-4-ylmethanamine HCl .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H9N3.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5,9H2,(H,10,11);1H . The canonical SMILES representation is C1=CNC2=NC=CC(=C21)CN.Cl .
Physical and Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 183.0563250 g/mol . The topological polar surface area is 54.7 Ų .
Wissenschaftliche Forschungsanwendungen
Diabetesmanagement
Diese Verbindung kann zur Senkung des Blutzuckerspiegels beitragen, was zur Vorbeugung und Behandlung von Störungen eingesetzt werden kann, die mit erhöhtem Blutzuckerspiegel im Plasma einhergehen, wie z. B. Hyperglykämie, Typ-1-Diabetes, fettleibiger Diabetes, diabetische Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörte Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck .
Krebstherapie
Die Verbindung hat potenzielle Anwendungen in der Krebstherapie durch Interaktion mit Proteinen wie PI3K, das ein wichtiger Regulator für das Wachstum und das Überleben von Brustkrebszellen ist. Sie kann auch den Risiko für Resistenz gegen Hormontherapie und Chemotherapie beeinflussen .
FGFR-Hemmung
Sie dient als Scharnierbinder bei der Gestaltung von FGFR-Inhibitoren. Die abnormale Aktivierung des FGFR-Signalwegs spielt eine entscheidende Rolle bei verschiedenen Arten von Tumoren, und die gezielte Ansteuerung von FGFRs stellt eine attraktive Strategie für die Krebstherapie dar .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFR triggers several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
The compound’s molecular weight is 14718 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme or altering its conformation, which can affect the enzyme’s catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can affect the expression of specific genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in cell behavior and metabolism following prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes. Threshold effects have been noted, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in glycolysis or the citric acid cycle, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHOALCGBXUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740138 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935466-77-6 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)
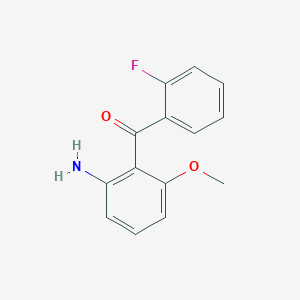
![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1374586.png)

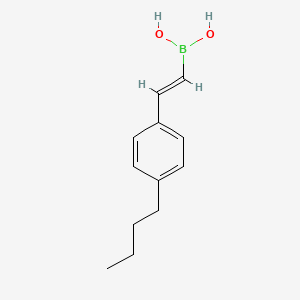
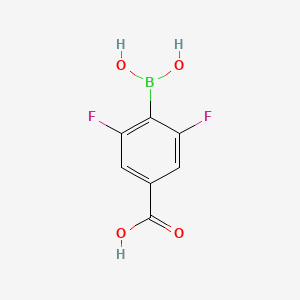

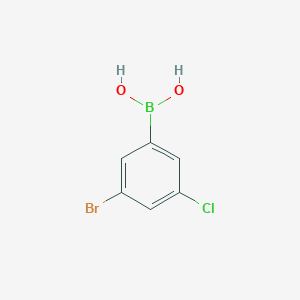
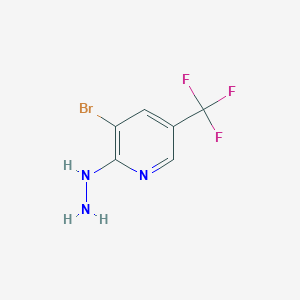
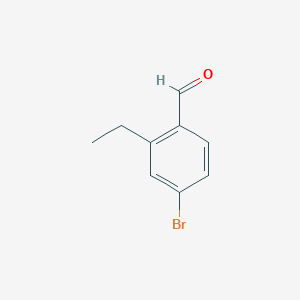


![tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate](/img/structure/B1374602.png)
